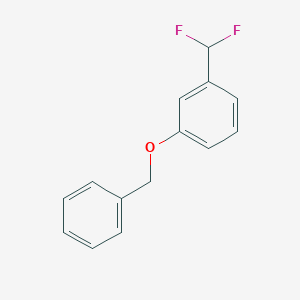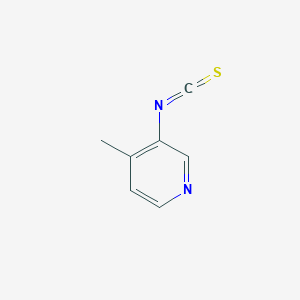
3-Isothiocyanato-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiocyanato-4-methylpyridine: is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Amines: One common method for synthesizing isothiocyanates involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophile such as tosyl chloride.
Photocatalysis: Another method involves the photocatalyzed reaction of amines with carbon disulfide, which provides a mild and efficient route to isothiocyanates.
Electrochemical Methods: A practical and high-yielding electrochemical method enables the preparation of isothiocyanates from amines and carbon disulfide without using toxic reagents.
Industrial Production Methods: Industrial production of 3-Isothiocyanato-4-methylpyridine typically involves large-scale synthesis using the methods mentioned above, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Isothiocyanato-4-methylpyridine can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions, forming various cyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Lewis acids and organocatalysts are often employed to facilitate cycloaddition reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include thioureas, carbamates, and other derivatives.
Cycloaddition Products: These reactions can yield a variety of cyclic compounds, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Heterocycles: 3-Isothiocyanato-4-methylpyridine is used as a building block in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology and Medicine:
Antimicrobial Agents: Isothiocyanates, including this compound, have shown potential as antimicrobial agents due to their ability to inhibit the growth of various pathogens.
Anticancer Research: This compound is being investigated for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry:
Mecanismo De Acción
The mechanism of action of 3-Isothiocyanato-4-methylpyridine involves the interaction of the isothiocyanate group with biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function. The compound can also induce oxidative stress in cells, leading to apoptosis .
Comparación Con Compuestos Similares
4-Isothiocyanato-3-methylpyridine: Similar in structure but with the isothiocyanate and methyl groups swapped.
Phenyl Isothiocyanate: Another isothiocyanate with a phenyl group instead of a pyridine ring.
Uniqueness:
Propiedades
Fórmula molecular |
C7H6N2S |
|---|---|
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
3-isothiocyanato-4-methylpyridine |
InChI |
InChI=1S/C7H6N2S/c1-6-2-3-8-4-7(6)9-5-10/h2-4H,1H3 |
Clave InChI |
YLKXGGCEBDTZDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine](/img/structure/B13701339.png)
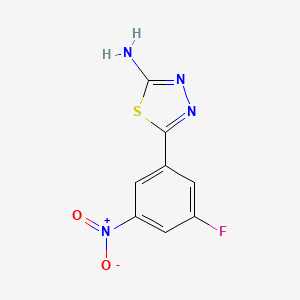
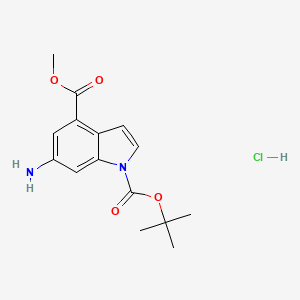
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide](/img/structure/B13701354.png)
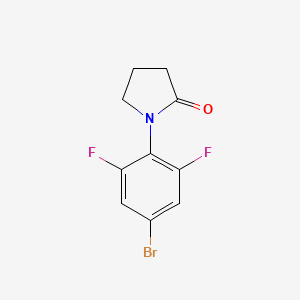

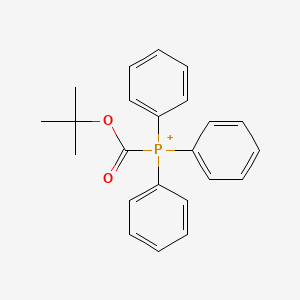
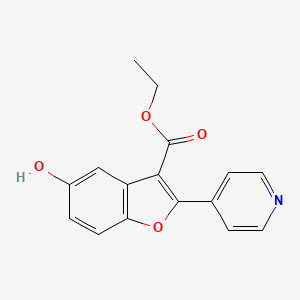

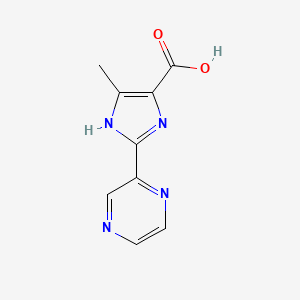
![2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13701388.png)

![7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)
